![molecular formula C21H18N2O3 B14176406 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896850-63-8](/img/structure/B14176406.png)
3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chromene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thieno[3,2-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness: 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its chromeno-pyrimidine scaffold differentiates it from other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
896850-63-8 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C21H18N2O3/c1-12(2)19-22-20-17(18(24)15-6-4-5-7-16(15)26-20)21(25)23(19)14-10-8-13(3)9-11-14/h4-12H,1-3H3 |
InChI Key |
OUODBHYURGZATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2C(C)C)OC4=CC=CC=C4C3=O |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
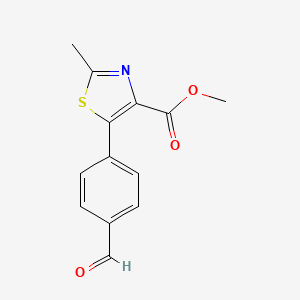

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
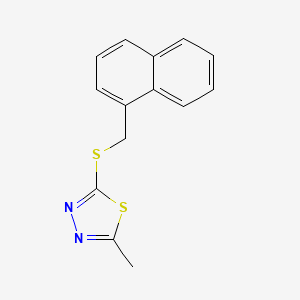
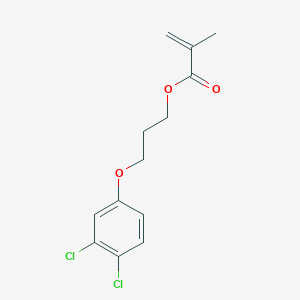
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
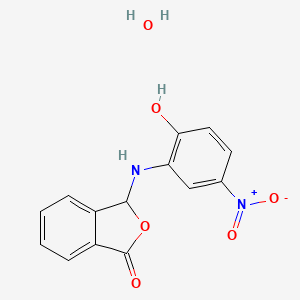
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
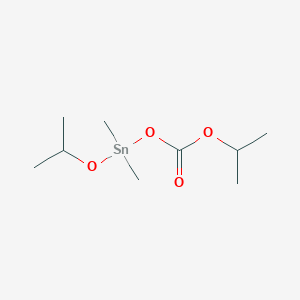
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
